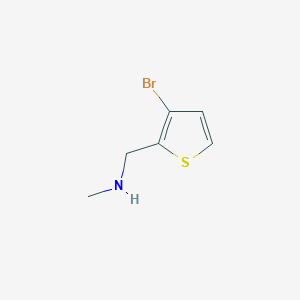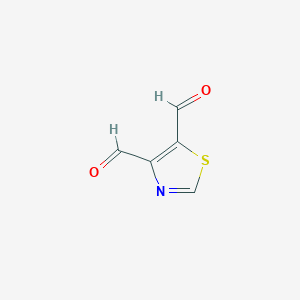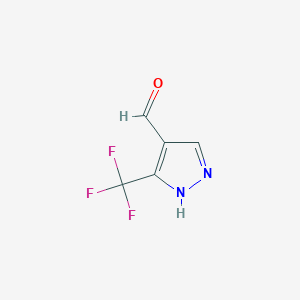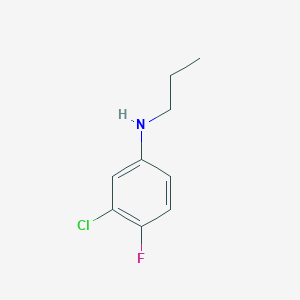
(3-Chloro-4-fluorophenyl)propylamine
Descripción general
Descripción
“(3-Chloro-4-fluorophenyl)propylamine” is a chemical compound primarily used in scientific experiments. It has a molecular formula of C9H11ClFN and a molecular weight of 187.64 g/mol .
Synthesis Analysis
The synthesis of “(3-Chloro-4-fluorophenyl)propylamine” involves various chemical reactions. For instance, it has been used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-fluorophenyl)propylamine” is defined by its molecular formula, C9H11ClFN . More detailed structural information may be available in specific scientific studies or databases.Chemical Reactions Analysis
The specific chemical reactions involving “(3-Chloro-4-fluorophenyl)propylamine” can vary depending on the context. It’s used in various chemical reactions, including those in the synthesis of other compounds .Physical And Chemical Properties Analysis
“(3-Chloro-4-fluorophenyl)propylamine” has a molecular weight of 187.64 g/mol . Additional physical and chemical properties may be found in specialized chemical databases or literature .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase: is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders and neurodegenerative diseases like Parkinson’s. Compounds with the 3-chloro-4-fluorophenyl motif, such as (3-Chloro-4-fluorophenyl)propylamine, have been identified as potential tyrosinase inhibitors . This application is significant in the development of treatments for skin pigmentation disorders and as a preventive measure for neurodegenerative processes .
Molecular Modelling
In silico studies, including molecular modelling and docking analysis, utilize the 3-chloro-4-fluorophenyl structure to predict interactions with biological targets. This approach helps in understanding the binding affinities and potential inhibitory activities of new compounds before synthesizing and testing them in the lab .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of (3-Chloro-4-fluorophenyl)propylamine is Tyrosinase (TYR, EC 1.14.18.1) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .
Mode of Action
(3-Chloro-4-fluorophenyl)propylamine interacts with its target, TYR, by inhibiting its activity . The compound’s mode of action involves a network of interactions with copper ions and/or specific residues in the catalytic cavity of TYR . This interaction results in the inhibition of TYR, thereby preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Chloro-4-fluorophenyl)propylamine is the melanogenesis pathway . This pathway is responsible for the synthesis of melanin, a physiological pigment . The compound’s inhibition of TYR activity controls the rate-limiting step in melanogenesis, thereby affecting the entire process of melanin synthesis .
Result of Action
The primary result of (3-Chloro-4-fluorophenyl)propylamine’s action is the inhibition of melanin production . By inhibiting TYR, the compound prevents the oxidation of L-tyrosine and/or L-DOPA to dopaquinone, a melanin precursor . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to melanin overproduction .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-fluorophenyl)propylamine can be influenced by various environmental factors. For instance, the compound’s efficacy in Suzuki–Miyaura (SM) coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXDGHOCZKSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
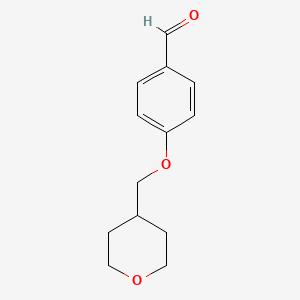
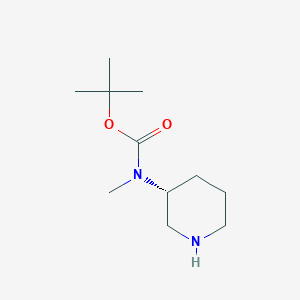
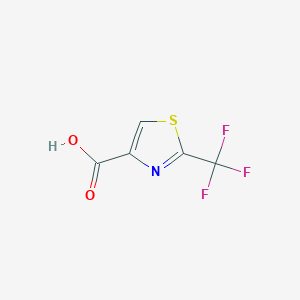
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
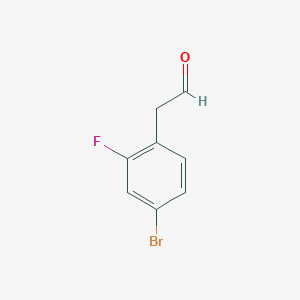
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)
![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
